Lurasidone Metabolite 14326 D8

LC-MS/MS Stable Isotope Labeling Selected Reaction Monitoring

Lurasidone Metabolite 14326 D8 is the non-interchangeable deuterated internal standard for accurate LC-MS/MS quantification of the active lurasidone metabolite ID-14326. Its 8 Da mass differential enables unambiguous SRM channel discrimination while preserving identical chromatographic retention to the analyte, ensuring complete correction of matrix-induced ion suppression, extraction variability, and instrument drift across the entire elution window. Unlike non-deuterated structural analogs or alternative deuterated standards (e.g., Lurasidone-d8, Metabolite 14283-D8), only this compound provides the exact co-elution and mass spectrometric matching required for ID-14326 quantification. It is essential for bioanalytical method validation supporting clinical pharmacokinetic studies, therapeutic drug monitoring, CYP3A4 drug-drug interaction research, and ANDA regulatory submissions under ICH Q3A/Q3B impurity guidelines.

Molecular Formula C28H28D8N4O3S
Molecular Weight 516.72
Cat. No. B1191697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Metabolite 14326 D8
Molecular FormulaC28H28D8N4O3S
Molecular Weight516.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone Metabolite 14326 D8: Deuterated Internal Standard for LC-MS Quantification of Active Metabolite ID-14326


Lurasidone Metabolite 14326 D8 (CAS 2070009-33-3) is a deuterium-labeled analog of the active lurasidone metabolite ID-14326 (CAS 186204-33-1) . This stable isotope-labeled compound carries eight deuterium atoms substituted for hydrogen on the piperazine ring, yielding a molecular formula of C₂₈H₂₈D₈N₄O₃S and a molecular weight of 516.72 g/mol . The compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of lurasidone and its metabolites in biological matrices, including human plasma [1]. Lurasidone is an atypical antipsychotic agent metabolized predominantly via CYP3A4, producing two active metabolites (ID-14283 and ID-14326) alongside non-active species; the deuterated internal standard is essential for accurate bioanalytical method validation supporting pharmacokinetic studies and therapeutic drug monitoring in research settings [2].

Why Lurasidone Metabolite 14326 D8 Cannot Be Replaced by Non-Deuterated or In-Class Internal Standards


Quantitative LC-MS/MS analysis of lurasidone and its active metabolite ID-14326 in complex biological matrices demands internal standardization that precisely corrects for matrix-induced ion suppression, extraction variability, and instrument drift. Non-deuterated structural analogs fail to co-elute with the target analyte under identical chromatographic conditions, resulting in differential matrix exposure and uncorrected quantification bias [1]. While other deuterated internal standards such as Lurasidone-d8 or Lurasidone Metabolite 14283-D8 exist, they are designed for the parent drug or the alternate active metabolite, respectively—neither provides the exact chromatographic and mass spectrometric matching required for accurate ID-14326 quantification [2]. The stable isotope-labeled internal standard approach is the regulatory gold standard for bioanalytical method validation [3]. The specific evidence below establishes why Lurasidone Metabolite 14326 D8 represents a non-interchangeable procurement choice.

Lurasidone Metabolite 14326 D8: Quantitative Differentiation Evidence for Scientific Procurement


Mass Spectrometric Differentiation: 8 Da Mass Shift Enables Unambiguous MS/MS Channel Discrimination

Lurasidone Metabolite 14326 D8 incorporates eight deuterium atoms on the piperazine ring, producing a molecular weight of 516.72 g/mol versus 508.68 g/mol for the non-deuterated ID-14326 metabolite . This 8 Da mass shift ensures complete baseline separation in the mass spectrometer without requiring chromatographic resolution [1]. The deuterium substitution occurs on the piperazine moiety, which is remote from the norbornane hydroxylation site characteristic of metabolite 14326, preserving the exact chromatographic retention behavior of the unlabeled analyte while providing a distinct precursor-to-product ion transition for SRM-based quantification .

LC-MS/MS Stable Isotope Labeling Selected Reaction Monitoring

Matrix Effect Compensation: Deuterated Internal Standard Corrects for Ion Suppression in Human Plasma

Stable isotope-labeled internal standards are established as the gold standard for correcting matrix effects in LC-MS/MS bioanalysis because they co-elute with the analyte and experience identical ionization conditions [1]. Lurasidone Metabolite 14326 D8 is specifically designed to match the chromatographic retention of ID-14326, enabling it to compensate for ion suppression or enhancement that varies across the elution window [2]. Studies on structurally similar deuterated internal standards have demonstrated that without isotopic internal standardization, matrix effects can introduce quantification errors exceeding 15-20% in plasma-based assays [3]. The eight-deuterium substitution on Lurasidone Metabolite 14326 D8 is positioned to avoid chromatographic isotope effects that would otherwise cause retention time shifting and incomplete matrix effect correction [4].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Regulatory Alignment: D8-Labeled Internal Standard Meets FDA and EMA Bioanalytical Method Validation Requirements

Regulatory guidance from the FDA and EMA explicitly recommends the use of stable isotope-labeled internal standards for quantitative bioanalysis to ensure accuracy, precision, and reproducibility [1]. Lurasidone Metabolite 14326 D8 is documented as suitable for analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Lurasidone . The compound is provided with comprehensive characterization data in accordance with regulatory guidelines, enabling its direct use in validated bioanalytical methods without the need for additional qualification studies [2]. In contrast, non-deuterated internal standards or those labeled with fewer deuterium atoms may exhibit chromatographic isotope effects that compromise method robustness and fail to meet regulatory acceptance criteria for matrix factor variability [3].

Bioanalytical Method Validation Regulatory Compliance ANDA

Metabolite-Specific Design: Differentiation from Lurasidone-d8 and 14283-D8 Internal Standards

Lurasidone is metabolized to two active metabolites: ID-14283 (exo-hydroxy metabolite) and ID-14326 (hydroxylated at the norbornane ring) [1]. Each requires a distinct internal standard for accurate quantification. Lurasidone-d8 (parent drug) and Lurasidone Metabolite 14283-D8 are commercially available, but neither matches the chromatographic retention and mass spectrometric behavior of ID-14326 [2]. Lurasidone Metabolite 14326 D8 is specifically designed with hydroxylation at the norbornane ring position characteristic of the ID-14326 metabolite, ensuring that the internal standard and analyte share identical ionization efficiency and fragmentation pathways [3]. Using an incorrect deuterated internal standard introduces systematic bias: the internal standard may elute at a different retention time, experience different matrix effects, or exhibit different MS/MS fragmentation, all of which degrade assay accuracy and precision [4].

Metabolite-Specific Quantification ID-14326 Internal Standard Selectivity

Optimal Use Cases for Lurasidone Metabolite 14326 D8 in Bioanalytical and Pharmaceutical Research


Validated LC-MS/MS Method Development for Simultaneous Quantification of Lurasidone and ID-14326 in Human Plasma

Lurasidone Metabolite 14326 D8 serves as the optimal internal standard for developing and validating LC-MS/MS methods that simultaneously quantify lurasidone and its active metabolite ID-14326 in human plasma. The 8 Da mass differential enables unambiguous SRM channel discrimination while preserving co-elution with the analyte, thereby correcting for matrix effects across the entire elution window [1]. This application directly supports clinical pharmacokinetic studies where regulatory-compliant bioanalytical method validation is required .

Therapeutic Drug Monitoring Research in Schizophrenia and Bipolar Depression Cohorts

In research settings exploring therapeutic drug monitoring of lurasidone in schizophrenia or bipolar depression populations, accurate quantification of the active metabolite ID-14326 is essential for establishing concentration-response relationships [1]. Lurasidone Metabolite 14326 D8 provides the exact structural matching required to correct for inter-individual matrix variability in patient plasma samples, ensuring that measured metabolite concentrations reflect true systemic exposure rather than analytical artifacts .

Quality Control and Stability Testing for Lurasidone API and Finished Dosage Forms

Lurasidone Metabolite 14326 D8 is documented as suitable for QC applications supporting ANDA filings and commercial production of lurasidone [1]. The deuterated internal standard enables precise quantification of the ID-14326 metabolite during forced degradation studies, stability testing, and impurity profiling of lurasidone active pharmaceutical ingredient and finished dosage forms. Its use aligns with ICH Q3A/Q3B impurity threshold requirements and facilitates regulatory submission .

Drug-Drug Interaction Studies Involving CYP3A4 Modulators

Lurasidone is extensively metabolized by CYP3A4, and co-administration with strong CYP3A4 inhibitors or inducers significantly alters systemic exposure [1]. Research investigating the pharmacokinetic consequences of CYP3A4 modulation requires accurate measurement of both parent drug and active metabolites. Lurasidone Metabolite 14326 D8 enables precise ID-14326 quantification across the wide concentration range encountered in DDI studies, where metabolite levels may vary by orders of magnitude depending on enzyme inhibition or induction status .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurasidone Metabolite 14326 D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.